8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline is a heterocyclic compound belonging to the class of tetrahydroquinolines, which are characterized by a fused bicyclic structure containing both a benzene ring and a piperidine-like ring. This compound is notable for its potential biological activities and applications in medicinal chemistry. The presence of fluorine and methyl groups in its structure can significantly influence its reactivity and pharmacological properties.
8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline falls under the classification of organic compounds, specifically as a nitrogen-containing heterocycle. It is also categorized as a fluorinated compound due to the presence of fluorine in its molecular structure.
The synthesis of 8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline typically involves several key steps:
In industrial settings, the synthesis may utilize automated reactors to optimize reaction conditions for yield and purity. Parameters such as temperature, pressure, and reaction time are carefully controlled to minimize impurities and maximize product yield.
The molecular formula for 8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline is , with a molecular weight of approximately 165.21 g/mol. Its structural representation includes:
The InChI code for this compound is 1S/C10H12FN/c1-7-5-8-3-2-4-12-10(8)9(11)6-7/h5-6,12H,2-4H2,1H3
, which provides a standardized way to represent its molecular structure .
The compound exhibits specific stereochemical configurations that can affect its biological interactions. The spatial arrangement of atoms is crucial for understanding its mechanism of action.
8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions:
These reactions are essential for developing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
The mechanism of action for 8-fluoro-5-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific biological targets within cells:
Data from studies indicate that modifications in the molecular structure can lead to variations in activity levels against specific biological targets .
Key chemical properties include:
8-Fluoro-5-methyl-1,2,3,4-tetrahydroquinoline has several scientific applications:
Its unique structural features make it valuable in drug discovery and development processes aimed at creating more effective therapeutic agents .
Directed ortho-lithiation (DoM) enables precise regioselective functionalization of fluorinated aromatic systems. For synthesizing 8-fluoro-3,4-dihydroisoquinoline—a key precursor to 8-fluoro-5-methyl-THIQ—a modified Schlosser protocol employs pivaloyl-directed metalation. The sequence begins with N-pivaloylation of 2-(3-fluorophenyl)ethylamine (27), generating the directing group substrate 28. Crucially, lithiation at −78°C in THF (rather than diethyl ether) suppresses LiF elimination and aryne formation. Subsequent electrophilic quenching with DMF yields formyl intermediate 29, and acid-mediated cyclization delivers 8-fluoro-3,4-dihydroisoquinoline (23) as its hydrochloride hydrate. This route achieves high regiocontrol due to fluorine’s moderate ortho-directing ability combined with the pivaloyl group’s strong complexation with n-BuLi [1].
Table 1: Directed Ortho-Lithiation Conditions for 8-Fluoro-3,4-Dihydroisoquinoline Synthesis
Step | Reaction Conditions | Key Parameters | Outcome |
---|---|---|---|
Pivaloylation | Pivaloyl chloride, base, 0°C→RT | Amine protection | N-Pivaloyl phenethylamine 28 |
Lithiation/Formylation | n-BuLi, THF, −78°C → DMF, −78°C→RT | Low T prevents LiF elimination | Aldehyde intermediate 29 |
Acidic Cyclization | HCl, reflux | Simultaneous deprotection/cyclization | 8-Fluoro-3,4-dihydroisoquinoline (23·HCl) |
The electron-deficient C8 position in protonated 8-fluoro-3,4-dihydroisoquinoline (23·HCl) undergoes nucleophilic aromatic substitution (SNAr) with secondary amines. Activation occurs via N2-protonation, enhancing ring electrophilicity. Heating 23·HCl with morpholine or pyrrolidine at 80°C in sealed tubes affords 8-amino derivatives 22a (51%) and 22b (49%). In contrast, piperidine yields drop to 17% due to steric hindrance and competing dehydrogenation. Kinetic studies confirm SNAr over addition-elimination: reactions with neutral 23 proceed slower, verifying protonation’s role in polarizing the C–F bond. This chemoselectivity enables access to 8-(pyrrolidin-1-yl)-3,4-dihydroisoquinoline (22b), a versatile intermediate for C1 functionalization [1].
Table 2: Amination of 8-Fluoro-3,4-Dihydroisoquinoline via SNAr
Amine | Conditions | Yield (%) | Byproducts |
---|---|---|---|
Morpholine | 80°C, sealed tube | 51 | Dehydrogenated isoquinoline (minor) |
Pyrrolidine | 80°C, sealed tube | 49 | Tarring at higher T |
Piperidine | 80°C, sealed tube | 17 | Significant dehydrogenation |
Domino processes integrate ring construction and functionalization. For 6-fluoro-2-methyl-THIQ analogs, acylative kinetic resolution (AKR) using chiral acyl chlorides enantioselectively derivatizes one enantiomer. N-Phthaloyl-(S)-amino acid chlorides (3a-b) or (S)-naproxen chloride (2) resolve racemic 6-fluoro-2-methyl-THIQ (1a). Fluorine enhances selectivity: 1a resolved with 2 achieves selectivity factor (s) = 16.2, versus s = 11.4 for non-fluorinated 1c. The s value is calculated via s = ln[(1−C)(1−eesub)] / ln[(1−C)(1+eesub)], where C = conversion. Mechanistically, fluorine’s −I effect acidifies the amine, strengthening its interaction with the chiral catalyst during acylation. This route delivers enantiopure (S)-1a (>99% ee), a precursor to S-flumequine [10].
Table 3: Kinetic Resolution of Racemic 6-Fluoro-2-methyl-THIQ (1a)
Resolving Agent | Conditions | Selectivity (s) | ee Unreacted Amine (%) |
---|---|---|---|
(S)-Naproxen chloride (2) | CH₂Cl₂, −20°C | 16.2 | 96 (at 50% conversion) |
N-Phthaloyl-(S)-Phe-Cl (3a) | CH₂Cl₂, 20°C | 6.5 | 85 |
N-Phthaloyl-(S)-Leu-Cl (3b) | CH₂Cl₂, 20°C | 5.8 | 80 |
Asymmetric synthesis of fluorinated THIQs leverages chiral salt resolution or catalytic hydrogenation. Racemic 6-fluoro-2-methyl-THIQ (FTHQ) resolves via diastereomeric salt formation with (−)-3-bromocamphor-8-sulfonic acid. Crystallization enriches the (S)-enantiomer to 92% ee, which is upgraded to >99% ee by melt crystallization or HCl salt recrystallization. Alternatively, iminium ion reduction with chiral catalysts offers enantiocontrol. Though not directly reported for 8-fluoro-5-methyl-THIQ, (R)-TRIP (37)-catalyzed reduction of prochiral dihydroisoquinoliniums delivers analogous 1-substituted THIQs in 90% ee. Pd/C-catalyzed hydrogenation of quinolines to THIQs is feasible but risks over-reduction or C–F bond cleavage if conditions are misoptimized [9] [10].
C1-Alkylation of dihydroisoquinolines exploits nucleophilic addition to the iminium ion. Treatment of 8-(pyrrolidin-1-yl)-3,4-dihydroisoquinoline (22b) with organolithium reagents (R = Me, n-Bu, Ph) yields 1-alkyl/aryl-8-amino-THIQs (4) in >75% yield. The mechanism involves iminium formation at N2, followed by R− attack at C1. Alternatively, reductive alkylation installs alkyl groups via imine intermediates: sodium borohydride reduces 23 to 8-fluoro-THIQ (30), while methylation with MeI generates N-methyl isoquinolinium 31, reduced to 8-fluoro-2-methyl-THIQ (32). These methods enable diverse C1/N2 modifications critical for CNS drug candidates [1] [7].
Table 4: Alkylation of 8-Amino-Dihydroisoquinoline and Reductive Functionalization
Substrate | Reagent | Product | Yield (%) |
---|---|---|---|
22b (8-pyrrolidinyl-DHIQ) | MeLi | 1-Methyl-8-pyrrolidinyl-THIQ | 78 |
22b (8-pyrrolidinyl-DHIQ) | n-BuLi | 1-Butyl-8-pyrrolidinyl-THIQ | 82 |
22b (8-pyrrolidinyl-DHIQ) | PhLi | 1-Phenyl-8-pyrrolidinyl-THIQ | 75 |
23 (8-fluoro-DHIQ) | NaBH₄ | 8-Fluoro-THIQ (30) | 90 |
23 (8-fluoro-DHIQ) | MeI, then NaBH₄ | 8-Fluoro-2-methyl-THIQ (32) | 85 |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.:
CAS No.: